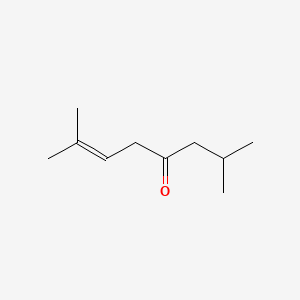
2,7-Dimethyloct-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloct-6-en-4-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes a double bond and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloct-6-en-4-one can be achieved through several methods. One common approach involves the use of isobutyl methyl ketone as a starting material. The key step in this synthesis is an extension of the Carroll reaction, which allows for the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,7-Dimethyloct-6-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloct-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-7-en-4-one:
2,7-Dimethyloct-5-en-4-one: This compound has a double bond at a different position compared to 2,7-Dimethyloct-6-en-4-one
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
66471-49-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethyloct-6-en-4-one |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |
InChI Key |
FLWSXFDNJHUPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















